1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14BrN3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C13H14BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-6-4-5-7-11(10)14/h3-7H,1,8,15H2,2H3 |
InChI Key |
GMHPMIRNHZHALN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC=C)N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazole Core
The imidazole scaffold is typically synthesized using a modified Debus-Radziszewski reaction, which involves condensation of glyoxal, ammonia, and a ketone precursor. For this compound, 2-bromoacetophenone serves as the ketone component.
Representative Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Glyoxal (40% aqueous) | 2.5 mmol | Ethanol | 80°C | 6 hr | 72% |
| 2-Bromoacetophenone | 2.5 mmol | Ethanol | 80°C | 6 hr | - |
| Ammonium acetate | 5.0 mmol | Ethanol | 80°C | 6 hr | - |
The reaction proceeds via nucleophilic attack of ammonia on glyoxal, followed by cyclization with 2-bromoacetophenone. The intermediate 4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine is isolated via vacuum filtration and washed with cold ethanol.
Introduction of the Allyl Group
Allylation is achieved through an SN2 reaction between the imidazole’s amine group and allyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.
Optimized Allylation Protocol :
-
Substrate : 4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine (1.0 eq)
-
Reagent : Allyl bromide (1.2 eq)
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : DMF (anhydrous)
-
Conditions : 60°C, 12 hr under nitrogen
-
Yield : 68% after column chromatography (silica gel, hexane/ethyl acetate 3:1)
¹H NMR analysis confirms successful allylation via disappearance of the N-H signal at δ 8.2 ppm and emergence of allylic protons at δ 5.1–5.3 ppm.
Methylation at the C2 Position
Methylation employs methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via deprotonation of the imidazole’s N-H followed by nucleophilic attack on the methyl electrophile.
Methylation Parameters :
| Parameter | Value |
|---|---|
| Substrate | 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine |
| Methylating Agent | CH₃I (1.5 eq) |
| Base | NaH (2.0 eq) |
| Solvent | THF (anhydrous) |
| Temperature | 0°C → RT |
| Time | 8 hr |
| Yield | 85% |
Post-reaction purification via recrystallization from dichloromethane/hexane mixtures enhances purity to >98%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields significantly depend on solvent polarity and temperature:
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Imidazole formation | Ethanol | 80°C | +22% vs. water |
| Allylation | DMF | 60°C | +15% vs. DMSO |
| Methylation | THF | 0°C → RT | +18% vs. DCM |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in allylation and methylation steps, while ethanol’s moderate polarity favors cyclization.
Catalytic Enhancements
Palladium catalysts (e.g., Pd(OAc)₂) accelerate bromophenyl group introduction via Suzuki-Miyaura coupling in alternative routes:
| Catalyst System | Substrate | Yield |
|---|---|---|
| Pd(OAc)₂/XPhos | 4-Bromoimidazole | 78% |
| PdCl₂(dppf) | 4-Chloroimidazole | 65% |
This method bypasses hazardous bromination steps but requires pre-functionalized imidazole precursors.
Industrial-Scale Production Considerations
Scaling up synthesis necessitates:
-
Continuous flow reactors for imidazole cyclization (residence time: 30 min, yield: 80%).
-
In-line HPLC monitoring to track intermediate purity.
-
Solvent recovery systems to reduce DMF and THF waste.
Industrial protocols report a 15% cost reduction via catalytic recycling and 20% faster reaction times compared to batch processes.
Analytical Characterization Techniques
Spectroscopic Validation
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Debus-Radziszewski | One-pot, cost-effective | Requires harsh acids | 65–72% |
| Suzuki-Miyaura | Regioselective | Pd catalyst cost | 70–78% |
| Sequential alkylation | High modularity | Multi-step purification | 60–68% |
The Debus-Radziszewski route remains predominant due to its simplicity, while cross-coupling methods offer better regiocontrol for analogs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenyl ring serves as an excellent leaving group, enabling aryl halide displacement reactions . This reactivity is enhanced by electron-withdrawing effects from the adjacent imidazole ring.
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (10% aq.) | Reflux, 6 hr | 4-(2-hydroxyphenyl) derivative | 78 | |
| NH₃ (gaseous) | 80°C, DMF, 12 hr | 4-(2-aminophenyl) derivative | 65 | |
| CuCN | DMSO, 120°C, 8 hr | 4-(2-cyanophenyl) derivative | 82 |
Mechanistic Insight :
-
Follows a classic SₙAr mechanism with rate acceleration from the electron-deficient aromatic system
-
Transition state stabilization occurs through resonance with imidazole π-system
Condensation Reactions
The primary amine at position 5 participates in Schiff base formation and related condensation processes .
Key Reaction Example :
Reaction with benzaldehyde:
text1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine + PhCHO → N-(benzylidene)-imidazole derivative + H₂O
Conditions :
-
EtOH, reflux, 4 hr
-
Catalyst: None required
-
Yield: 89%
Structural Impact :
-
Forms stable imines due to conjugation with imidazole ring
-
X-ray crystallography confirms planar configuration of Schiff base products
Cyclization Reactions
The allyl group enables aza-Michael addition pathways under basic conditions :
Experimental Protocol :
-
Substrate (1.0 mmol) in anhydrous THF
-
Add DBU (1.2 eq) at 0°C
-
Stir at 25°C for 24 hr
Mechanistic Pathway :
-
Base-induced deprotonation of allyl β-hydrogen
-
Intramolecular nucleophilic attack by amine
-
Six-membered transition state formation
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions exploit the bromophenyl moiety:
Suzuki-Miyaura Coupling Data :
| Boronic Acid | Catalyst System | Product Purity (%) | TOF (h⁻¹) |
|---|---|---|---|
| PhB(OH)₂ | Pd(OAc)₂/XPhos | 98.2 | 420 |
| 4-MeOC₆H₄B(OH)₂ | PdCl₂(dppf)/K₃PO₄ | 95.7 | 380 |
Optimized Conditions :
-
1 mol% Pd catalyst
-
2 eq K₂CO₃ base
-
DME/H₂O (3:1) solvent mixture
-
80°C, 12 hr
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 2.4 × 10⁻⁴ | 92.3 |
| Schiff Base Formation | 5.8 × 10⁻³ | 67.1 |
| Aza-Michael Addition | 1.2 × 10⁻² | 54.8 |
Key Observations :
-
Bromine substitution occurs 3× faster at ortho vs para positions
-
Allyl group rotation barrier (ΔG‡ = 18.2 kJ/mol) influences reaction stereochemistry
This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry and materials science. The orthogonal reactivity of its functional groups enables sequential modification strategies, while the bromophenyl moiety provides a handle for late-stage diversification through cross-coupling chemistry .
Scientific Research Applications
Research indicates that 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its ability to inhibit bacterial growth makes it a candidate for further investigation in the development of new antibiotics.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its structural features allow it to interact with specific biological targets, including enzymes involved in cancer progression. Studies have indicated that compounds with imidazole rings can inhibit certain enzymes related to tumor growth, positioning this compound as a potential anticancer agent .
Applications in Drug Development
The unique properties of this compound make it a candidate for drug development in several therapeutic areas:
- Antimicrobial Agents : Given its antimicrobial activity, this compound could be developed into new antibiotics to combat resistant strains of bacteria.
- Cancer Therapeutics : Its anticancer properties suggest potential applications in oncology, particularly in targeting specific cancer cell lines.
- Enzyme Inhibition Studies : The compound's ability to interact with enzymes positions it as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the allyl and methyl groups can modulate the compound’s overall conformation and reactivity. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- The allyl group in the target compound may confer greater membrane permeability compared to methyl or phenyl substituents in analogs .
Enzyme Inhibition
- CYP2D6 Inhibition : SCH 66712 (imidazole derivative) exhibits mechanism-based inactivation (kinact = 0.32 min<sup>-1</sup>) via covalent modification . The target compound’s bromophenyl group may similarly interact with CYP active sites, but its allyl group could reduce binding affinity compared to SCH 66712’s piperazine moiety.
- Factor Xa Inhibition : Razaxaban’s benzisoxazole P1 group achieves high selectivity (>40-fold vs. trypsin) . The target compound lacks this motif, suggesting divergent activity.
Receptor Modulation
Structure-Activity Relationship (SAR) Trends
N1 Substituents : Allyl groups enhance lipophilicity but may reduce solubility compared to methyl or hydrophilic groups (e.g., piperazine in SCH 66712) .
Aromatic Ring Substitution : Bromine at the ortho position (target compound) vs. para () alters electronic effects and steric interactions, impacting target engagement .
C2 Methyl Group : Stabilizes the imidazole ring conformation, a feature shared with mGluR2 PAMs and Factor Xa inhibitors .
Biological Activity
1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic organic compound characterized by its unique imidazole structure, which includes an allyl group and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The exploration of its biological activity is crucial for understanding its therapeutic potential and guiding future drug development.
- Molecular Formula : C₁₂H₁₂BrN₃
- Molecular Weight : 276.15 g/mol
- CAS Number : 1248737-53-2
The structural features of this compound allow it to interact with various biological targets, including enzymes and receptors, which are essential for its activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the bromine atom in the phenyl group may enhance its reactivity and interactions within biological systems. Studies have demonstrated that compounds with imidazole rings often inhibit enzymes critical to microbial survival, suggesting that this compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has shown promising cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Case Study: Cytotoxicity Evaluation
In a comparative study, this compound was tested against standard chemotherapeutic agents. The results indicated that this compound had IC₅₀ values in the range of 0.25–2.4 μM against various cancer cell lines, demonstrating superior efficacy compared to reference drugs such as doxorubicin .
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, imidazole derivatives are known to inhibit aromatase, an enzyme crucial for estrogen synthesis in breast cancer cells. This inhibition can lead to reduced estrogen levels and subsequent suppression of tumor growth .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Allyl-4-(4-bromophenyl)-2-methyl-1H-imidazol-5-amine | Methyl group instead of hydrogen | Potential variations in biological activity due to methyl substitution |
| 1-Allyl-4-(3-bromophenyl)-1H-imidazol-5-amine | Bromine located at the meta position | May exhibit different reactivity compared to para-substituted analogues |
| 2-Hydroxy-5-nitrobenzyl bromide | Different functional groups (hydroxy and nitro) | Unique reactivity due to hydroxyl and nitro groups |
This table illustrates how variations in substituents can influence chemical behavior and biological activity, emphasizing the uniqueness of this compound.
Q & A
Q. What are the common synthetic routes for 1-Allyl-4-(2-bromophenyl)-2-methyl-1H-imidazol-5-amine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions starting from substituted imidazole precursors. For example, describes the use of α,β-unsaturated ketones (e.g., 3a-c) derived from aromatic aldehydes and pyrazole intermediates, followed by reactions with nucleophiles like malononitrile . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Catalysts : Acidic or basic catalysts (e.g., POCl₃, triethylamine) improve cyclization efficiency.
- Temperature control : Reactions often require reflux (80–120°C) to achieve >70% yields.
Data from X-ray crystallography (as in ) validates structural integrity post-synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl group protons at δ 5.2–5.8 ppm, bromophenyl aromatic protons at δ 7.3–7.9 ppm) .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and NH₂ (~3400 cm⁻¹) are key identifiers .
- Mass spectrometry : High-resolution MS distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Discrepancies arise from solvent polarity (e.g., DMSO vs. CDCl₃) or tautomerism in imidazole rings. Cross-validation with computational simulations (DFT-based NMR predictions) resolves ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL indicate potency .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) assess IC₅₀ values, with follow-up apoptosis assays (Annexin V/PI staining) .
- Enzyme inhibition : Fluorescence-based assays for targets like carbonic anhydrase (hCA I/II) quantify inhibition constants (Kᵢ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Electron-withdrawing groups : Introducing -NO₂ or -CF₃ at the 2-bromophenyl moiety increases antitubercular activity (MIC reduced by 40% in halogenated analogues) .
- Allyl chain modification : Replacing allyl with propargyl groups improves σ₁ receptor binding affinity (Kᵢ < 100 nM in ) .
- Steric effects : Bulky substituents at the 2-methyl position reduce off-target interactions, as shown in docking studies .
Q. What computational strategies predict binding modes and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tubulin for antimitotic activity). highlights hydrophobic interactions between the bromophenyl group and tubulin’s colchicine-binding site .
- ADMET prediction : SwissADME or ADMETLab2.0 evaluates logP (<3.5 for BBB permeability) and CYP450 inhibition risks.
- DFT calculations : HOMO-LUMO gaps (<4 eV) correlate with redox stability in biological systems .
Q. How can contradictory data from pharmacological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., MDA-MB-231 vs. HeLa) and culture conditions (e.g., 10% FBS, 37°C).
- Dose-response curves : Ensure ≥8 concentration points for robust IC₅₀ calculation (Hill slopes >0.8 indicate cooperativity) .
- Batch variability : Compare synthetic batches via HPLC purity (>95%) and stability studies (e.g., pH 7.4 buffer at 37°C for 24h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
